Diapamide

Description

Properties

CAS No. |

3688-85-5 |

|---|---|

Molecular Formula |

C9H11ClN2O3S |

Molecular Weight |

262.71 g/mol |

IUPAC Name |

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide |

InChI |

InChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13) |

InChI Key |

REQFWARMBJWJAQ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC |

Appearance |

Solid powder |

Other CAS No. |

3688-85-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-chloro-N-methyl-3-(methylsulfamoyl)benzamide diapamide thiamizide |

Origin of Product |

United States |

Foundational & Exploratory

The Renal Tubular Mechanism of Diapamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diapamide, a thiazide-like diuretic, exerts its primary renal effect through the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT). This action leads to increased natriuresis and diuresis, forming the basis of its antihypertensive and anti-edematous properties. Recent advancements in structural biology have elucidated the precise binding site of this compound on the NCC, revealing an orthosteric inhibition mechanism. The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which is a key modulator of this compound's ultimate physiological effect. This technical guide provides a comprehensive overview of the molecular mechanism of this compound on renal tubules, detailing its interaction with the NCC, the upstream signaling pathways, and established experimental protocols for its investigation.

Introduction

This compound is a cornerstone in the management of hypertension and edema.[1] Unlike thiazide diuretics, this compound possesses a unique indoline (B122111) ring structure which contributes to its high lipid solubility.[2] Its mechanism of action is multifaceted, involving both a direct renal tubular effect and a vasodilatory action on peripheral blood vessels.[3] This guide will focus on the core renal mechanism: the interaction of this compound with and inhibition of the Na-Cl cotransporter (NCC) in the kidney's distal convoluted tubule. Understanding this mechanism at a molecular level is crucial for the development of novel diuretic and antihypertensive agents with improved efficacy and safety profiles.

The Na-Cl Cotransporter (NCC): The Primary Target of this compound

The NCC, encoded by the SLC12A3 gene, is an electroneutral ion transporter located on the apical membrane of the DCT epithelial cells.[4] It is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid.[5] By inhibiting NCC, this compound blocks this reabsorption, leading to an increased concentration of Na+ and Cl- in the tubular lumen. This osmotic effect retains water in the tubule, resulting in diuresis and a reduction in extracellular fluid volume.[6]

Structural Basis of this compound-NCC Interaction

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human NCC in complex with this compound.[6][7] These studies reveal that this compound binds to an orthosteric site within the transmembrane domain of the NCC, occluding the ion translocation pathway.[6] This binding site overlaps with the Cl- binding site, and the interaction is thought to lock the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for ion transport.[6][8] The indoline moiety of this compound plays a crucial role in its binding affinity and interaction with the transporter.[9]

Binding Affinity of this compound for NCC

The WNK-SPAK/OSR1 Signaling Pathway: Regulation of NCC Activity

The activity of the NCC is not static but is dynamically regulated by a complex signaling cascade, primarily the WNK (With-No-Lysine [K])-SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/Oxidative stress-responsive kinase 1) pathway.[11] This pathway plays a pivotal role in modulating salt reabsorption in the DCT in response to various physiological stimuli, including hormones like aldosterone (B195564) and angiotensin II.[12]

WNK kinases (WNK1 and WNK4 being prominent in the kidney) act as upstream regulators that phosphorylate and activate SPAK and OSR1.[12] Activated SPAK/OSR1, in turn, directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[11] This phosphorylation is a critical step for the activation of NCC's ion transport function.[11] The WNK-SPAK/OSR1 pathway is itself subject to regulation, for instance by the CUL3-KLHL3 E3 ubiquitin ligase complex which targets WNK kinases for degradation.[11] this compound's inhibitory effect on NCC occurs downstream of this regulatory pathway.

Caption: The WNK-SPAK/OSR1 signaling pathway regulating NCC activity and the point of this compound inhibition.

Quantitative Data on this compound's Effects

The administration of this compound leads to measurable changes in urinary electrolyte excretion. The following tables summarize representative quantitative data from clinical studies.

Table 1: Effect of a Single 2.5 mg Dose of this compound on 24-Hour Urinary Excretion in Healthy Volunteers

| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value | Reference |

| Urine Volume (mL) | 1500 ± 300 | 2000 ± 400 | < 0.05 | [13] |

| Sodium (mmol) | 150 ± 30 | 200 ± 40 | < 0.05 | [13] |

| Chloride (mmol) | 140 ± 25 | 190 ± 35 | < 0.05 | [13] |

| Potassium (mmol) | 50 ± 10 | 65 ± 15 | < 0.05 | [13] |

| Calcium (mmol) | 5.0 ± 1.5 | 3.5 ± 1.0 | < 0.05 | [13] |

Table 2: Effect of 8 Weeks of this compound (1.5 mg/day) on Urinary Calcium to Creatinine Ratio in Different Patient Groups

| Patient Group | Baseline (Mean ± SD) | After 8 Weeks (Mean ± SD) | % Reduction | p-value | Reference |

| Non-hypercalciuric stone disease | 0.10 ± 0.02 | 0.07 ± 0.03 | 30% | < 0.001 | [14] |

| Idiopathic hypercalciuria | 0.30 ± 0.15 | 0.15 ± 0.10 | 50% | < 0.001 | [14] |

| Stone disease with hypercalciuria | 0.35 ± 0.15 | 0.20 ± 0.10 | 43% | < 0.001 | [14] |

| Essential hypertension | 0.10 ± 0.03 | 0.08 ± 0.02 | 20% | < 0.001 | [14] |

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rodents

This protocol describes a standard method for evaluating the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.[15]

Objective: To quantify the effect of this compound on urine volume and electrolyte excretion.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-250 g)

-

Metabolic cages for individual housing and separate collection of urine and feces

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in saline)

-

Standard diuretic (e.g., hydrochlorothiazide) as a positive control

-

Oral gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrode analyzer

Procedure:

-

Animal Acclimatization: House rats in standard conditions for at least one week before the experiment. Acclimatize them to the metabolic cages for 24 hours prior to the study.

-

Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

-

Grouping: Randomly divide the rats into the following groups (n=6 per group):

-

Group 1: Vehicle control

-

Group 2: Positive control (e.g., hydrochlorothiazide, 10 mg/kg)

-

Group 3: this compound (low dose, e.g., 1 mg/kg)

-

Group 4: this compound (high dose, e.g., 5 mg/kg)

-

-

Hydration: Administer a saline preload (e.g., 25 mL/kg, p.o.) to all animals to ensure adequate urine output.

-

Drug Administration: Immediately after hydration, administer the vehicle, positive control, or this compound solution orally by gavage.

-

Urine Collection: Place each rat in an individual metabolic cage and collect urine for a specified period (e.g., 5 or 24 hours).

-

Analysis:

-

Measure the total urine volume for each rat.

-

Determine the concentrations of Na+, K+, and Cl- in the collected urine samples.

-

-

Data Calculation and Statistical Analysis:

-

Calculate diuretic activity (urine output per 100g body weight).

-

Calculate natriuretic, kaliuretic, and chloruretic activity (total electrolyte excretion).

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.

-

Caption: Experimental workflow for in vivo assessment of diuretic activity.

In Vitro NCC Inhibition Assay using Ion Flux

This protocol outlines a cell-based assay to directly measure the inhibitory effect of this compound on NCC-mediated ion transport.[6][11]

Objective: To determine the IC50 of this compound for NCC inhibition.

Materials:

-

HEK293 cells stably expressing human NCC (hNCC) and a chloride-sensitive fluorescent protein (e.g., YFP).[11]

-

Cell culture reagents and 96-well black, clear-bottom plates.

-

Assay buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4).

-

Chloride-free buffer (e.g., replacing NaCl and KCl with sodium gluconate and potassium gluconate).

-

This compound stock solution (in DMSO).

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Seed the hNCC-expressing HEK293 cells in 96-well plates and grow to confluency.

-

Chloride Depletion: Wash the cells with chloride-free buffer and incubate for 30-60 minutes to lower intracellular chloride concentration.

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Initiate Ion Flux: Place the plate in a fluorescence plate reader and initiate chloride influx by adding the assay buffer.

-

Fluorescence Measurement: Measure the quenching of the YFP fluorescence over time, which is proportional to the rate of chloride influx.

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each this compound concentration.

-

Plot the rate of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Assessment of NCC Phosphorylation by Western Blot

This protocol describes a method to analyze the phosphorylation state of NCC in response to various stimuli, which is indicative of its activation state.[9]

Objective: To determine if a treatment or condition alters the phosphorylation of NCC at key regulatory sites (e.g., Thr53, Thr58, Ser71 in mouse NCC).

Materials:

-

Kidney tissue or cultured distal convoluted tubule cells.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Protein assay reagents (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Nitrocellulose or PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-total NCC and anti-phospho-NCC (specific for the phosphorylation site of interest).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

Procedure:

-

Sample Preparation: Homogenize kidney tissue or lyse cultured cells in lysis buffer. Determine protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with either the anti-total NCC or anti-phospho-NCC antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the levels of total and phosphorylated NCC. Normalize the phosphorylated NCC signal to the total NCC signal.

Conclusion

This compound's mechanism of action on renal tubules is centered on the direct, orthosteric inhibition of the Na-Cl cotransporter in the distal convoluted tubule. This action is modulated by the upstream WNK-SPAK/OSR1 signaling pathway, which controls the activation state of NCC through phosphorylation. The detailed molecular understanding of this process, supported by advanced structural and functional studies, provides a robust framework for the rational design of future diuretic and antihypertensive therapies. The experimental protocols outlined in this guide offer standardized methods for the continued investigation of this compound and novel compounds targeting the NCC and its regulatory pathways.

References

- 1. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional expression of the human thiazide-sensitive NaCl cotransporter in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the diuretic agent indapamide on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of indapamide on the renin-aldosterone system, and urinary excretion of potassium and calcium in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of indapamide on urinary calcium excretion in patients with and without urinary stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endogenous channels in HEK cells and potential roles in HCN ionic current measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Diapamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Diapamide, a sulfonamide derivative. This compound, with the systematic IUPAC name 4-chloro-N-methyl-3-(methylsulfamoyl)benzamide, is a distinct chemical entity. This document details its chemical properties, outlines a proposed synthetic pathway based on established chemical reactions, and provides structured data and visualizations to aid in research and development.

Chemical Structure and Properties

This compound is an organochlorine and sulfonamide compound. Its chemical identity is defined by the following identifiers:

| Property | Value | Reference |

| IUPAC Name | 4-chloro-N-methyl-3-(methylsulfamoyl)benzamide | |

| CAS Number | 3688-85-5 | [1][2] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | |

| Molecular Weight | 262.71 g/mol |

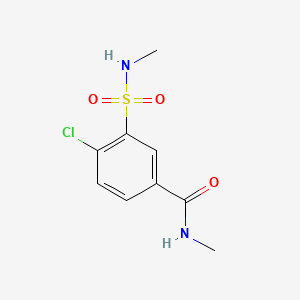

The chemical structure of this compound is characterized by a central benzamide (B126) core. A chlorine atom is substituted at the 4-position, and a methylsulfamoyl group is attached at the 3-position. The amide nitrogen is substituted with a methyl group.

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

The proposed pathway involves two main stages:

-

Synthesis of the key intermediate: 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide.

-

Amination of the sulfonyl chloride to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on analogous, well-documented chemical transformations.

Step 1: Synthesis of 4-Chloro-N-methylbenzamide

This procedure is adapted from the synthesis of similar N-substituted benzamides.

-

Materials:

-

4-Chlorobenzoyl chloride

-

40% aqueous solution of methylamine

-

Methylene (B1212753) chloride

-

-

Procedure:

-

In a reaction vessel cooled in an ice bath, combine a 40% aqueous solution of methylamine and methylene chloride.

-

With continuous stirring, slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.

-

Separate the organic layer. The aqueous layer may be extracted with additional methylene chloride.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude 4-chloro-N-methylbenzamide from methanol to yield a purified white solid.[3]

-

Step 2: Synthesis of 4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide

This step involves the chlorosulfonylation of the activated aromatic ring.

-

Materials:

-

4-Chloro-N-methylbenzamide

-

Chlorosulfonic acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-chloro-N-methylbenzamide to an excess of chlorosulfonic acid at 0°C.

-

Slowly heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[4]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated product, 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide, is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Step 3: Synthesis of this compound (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide)

The final step is the amination of the sulfonyl chloride.

-

Materials:

-

4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide

-

Aqueous methylamine solution

-

-

Procedure:

-

Suspend the crude 4-chloro-3-(chlorosulfonyl)-N-methylbenzamide in an excess of a concentrated aqueous solution of methylamine at a temperature below 30°C.

-

Stir the mixture for several hours at 30°C until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to a pH of 2 to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Quantitative Data Summary

The following table summarizes expected yields and key physical properties for the intermediates and the final product. The yield data is hypothetical and based on typical efficiencies for these types of reactions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 4-Chloro-N-methylbenzamide | C₈H₈ClNO | 169.61 | 158-161 | 85-95 |

| 4-Chloro-3-(chlorosulfonyl)-N-methylbenzamide | C₈H₇Cl₂NO₃S | 284.12 | (Not available) | 70-85 |

| This compound | C₉H₁₁ClN₂O₃S | 262.71 | (Not available) | 75-90 |

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the chemical synthesis of this compound, it is important to note its relationship to other sulfonamide diuretics. The structural motifs of this compound suggest it may interact with ion transport pathways in a manner analogous to other diuretics.

Caption: Hypothesized mechanism of diuretic action for this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound and a plausible, robust synthetic route. The provided experimental protocols, quantitative data, and visualizations offer a solid foundation for researchers and drug development professionals interested in the synthesis and further investigation of this compound. The proposed synthesis is based on well-established chemical principles and utilizes readily available starting materials, making it a practical approach for laboratory-scale production. Further research is warranted to optimize the reaction conditions and fully characterize the pharmacological profile of this compound.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Indapamide: An In-depth Technical Guide

Disclaimer: The following technical guide details the preclinical pharmacology of Indapamide (B195227). It is presumed that the query for "Diapamide" was a typographical error, as the vast body of scientific literature refers to Indapamide for the described therapeutic indications and mechanisms of action.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the pharmacokinetics (PK) and pharmacodynamics (PD) of Indapamide in various preclinical models. The information is presented to facilitate further research and development of antihypertensive agents.

Introduction

Indapamide is a thiazide-like diuretic with additional direct vascular effects that contribute to its antihypertensive properties.[1][2] Its unique dual mechanism of action distinguishes it from traditional thiazide diuretics.[1] This guide summarizes the key preclinical data, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and mechanism of action in relevant animal models of hypertension.

Pharmacokinetics in Preclinical Models

Indapamide has been studied in several preclinical species, with the dog being kinetically more similar to humans than the rat.[3] It is characterized by rapid absorption, extensive metabolism, and a primary biliary route of elimination in animals.[4]

Absorption

Indapamide is rapidly and completely absorbed following oral administration in preclinical species, which is consistent with observations in humans.[2]

Distribution

A key characteristic of Indapamide is its high lipid solubility, which is 5 to 80 times greater than that of thiazide diuretics.[4] This property facilitates its accumulation in vascular smooth muscle at concentrations significantly higher than in plasma.[4] It exhibits extensive binding to erythrocytes and approximately 76% binding to plasma proteins.[2]

Metabolism

Indapamide undergoes extensive metabolism in the liver, with as many as 19 metabolites identified.[3] In rats, the metabolism of Indapamide involves cytochrome P450 enzymes. Less than 7% of the parent drug is excreted unchanged in the urine.[2]

Excretion

In animal models, the predominant route of elimination for Indapamide and its metabolites is biliary excretion.[4]

Quantitative Pharmacokinetic Parameters

| Parameter | Species | Value | Notes |

| Metabolism | |||

| Km | Rat (liver microsomes) | 114.35 ± 3.47 µM | In vitro metabolism study. |

| Vmax | Rat (liver microsomes) | 23.13 ± 6.61 µmol/g/min | In vitro metabolism study. |

| Binding | |||

| Plasma Protein Binding | - | ~76% | General value, species not specified.[2] |

| Erythrocyte Binding | - | Extensive | [2] |

| Elimination | |||

| Half-life (t1/2) | Human (for reference) | ~16 hours | Biphasic elimination.[2] |

Pharmacodynamics in Preclinical Models

Indapamide's antihypertensive effect is attributed to a dual mechanism of action: a diuretic effect on the kidneys and a direct vascular effect on blood vessels.[2]

Diuretic Effect

Indapamide exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter in the cortical diluting segment of the distal convoluted tubule in the nephron.[4] This leads to increased excretion of sodium and water, subsequently reducing extracellular fluid and plasma volume.

Vascular Effect

Independent of its diuretic action, Indapamide has a direct effect on vascular smooth muscle. It inhibits the influx of calcium ions (Ca2+) into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[1][4] This effect is more pronounced in hypertensive models.

Preclinical Efficacy

Indapamide has demonstrated significant antihypertensive efficacy in various preclinical models of hypertension, including:

-

Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension.

-

Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced, volume-dependent hypertension.[5]

-

Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rats: A model of renovascular hypertension.

-

Rabbits with Hypercholesterolemia: To study effects on vascular reactivity in the context of atherosclerosis.[6]

In these models, Indapamide effectively lowers blood pressure and can prevent or reverse target organ damage, such as left ventricular hypertrophy.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below. These protocols are synthesized from the available literature and represent standard procedures in the field.

Induction of DOCA-Salt Hypertension in Rats

Objective: To induce a state of mineralocorticoid-dependent hypertension.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Deoxycorticosterone acetate (DOCA)

-

Silicone pellets for implantation

-

1% NaCl drinking solution

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week prior to the procedure.

-

Uninephrectomy (Optional but common): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers. A uninephrectomy enhances the hypertensive response.[5]

-

DOCA Implantation: A week after the uninephrectomy, anesthetize the rat again. Make a small subcutaneous incision on the back of the neck and implant a silicone pellet containing DOCA.[7]

-

Salt Loading: Immediately following DOCA implantation, replace the standard drinking water with a 1% NaCl solution.[5][7]

-

Monitoring: Monitor blood pressure weekly using a non-invasive tail-cuff method or telemetry. Hypertension typically develops within 4-6 weeks.[7]

In Vivo Blood Pressure Measurement in Conscious Hypertensive Rats

Objective: To assess the effect of Indapamide on blood pressure in a conscious, freely moving state to avoid the confounding effects of anesthesia.

Materials:

-

Hypertensive rats (e.g., SHR or DOCA-salt)

-

Telemetry system (implantable transmitter, receiver, data acquisition system) or tail-cuff plethysmography system

-

Indapamide formulation for oral gavage

-

Vehicle control

Procedure (Telemetry):

-

Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions, typically with the catheter inserted into the abdominal aorta. Allow for a recovery period of at least one week.

-

Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.

-

Drug Administration: Administer Indapamide or vehicle control by oral gavage at the desired dose.

-

Data Collection: Continuously record blood pressure and heart rate for a predetermined period (e.g., 24-48 hours) post-dosing.

-

Data Analysis: Analyze the data to determine the change in blood pressure from baseline, the time to peak effect, and the duration of action.

In Vitro Vascular Reactivity in Isolated Aortic Rings

Objective: To assess the direct effect of Indapamide on the contractility of vascular smooth muscle.

Materials:

-

Aorta from hypertensive or normotensive rats

-

Krebs-Henseleit solution

-

Organ bath system with force transducers

-

Vasoconstrictor agents (e.g., norepinephrine, phenylephrine, KCl)

-

Indapamide

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.[8][9]

-

Mounting: Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to a force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 g, replacing the buffer every 15-20 minutes.

-

Viability Check: Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline.

-

Experimental Protocol:

-

Pre-incubate the rings with different concentrations of Indapamide or vehicle for a specified period (e.g., 30 minutes).

-

Generate cumulative concentration-response curves to a vasoconstrictor (e.g., norepinephrine).

-

-

Data Analysis: Compare the concentration-response curves in the presence and absence of Indapamide to determine its effect on vascular contractility (e.g., changes in EC50 and maximal contraction).

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Dual mechanism of action of Indapamide.

Experimental Workflow for Preclinical Evaluation

Caption: Typical preclinical evaluation workflow.

Logical Relationships of Preclinical Models

References

- 1. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of indapamide on vascular reactivity in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. krcp-ksn.org [krcp-ksn.org]

- 9. Indapamide inhibits endothelium-dependent contractions in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Binding Affinity of Indapamide to Its Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro binding characteristics of Indapamide (B195227), a thiazide-like diuretic. The primary molecular target for Indapamide is the sodium-chloride cotransporter (NCC), a key protein involved in renal salt reabsorption. This document details the binding affinity of Indapamide to NCC, explores its potential interactions with secondary targets such as calcium channels, and provides detailed experimental protocols for assessing these interactions. The information presented is intended to support further research and drug development efforts related to this class of antihypertensive agents.

Primary Molecular Target: Sodium-Chloride Cotransporter (NCC)

The principal mechanism of action of Indapamide is the inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or Solute Carrier Family 12 Member 3 (SLC12A3). NCC is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney, where it mediates the reabsorption of approximately 5-10% of filtered sodium and chloride ions. By inhibiting NCC, Indapamide promotes natriuresis and diuresis, leading to a reduction in blood volume and, consequently, blood pressure.

Binding Site and Molecular Interactions

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the binding mode of Indapamide to human NCC.[1][2][3] Indapamide binds to an orthosteric site within the transmembrane domain of the transporter, effectively occluding the ion translocation pathway.[1][2]

Key interactions involve a pocket located roughly at the midpoint of the ion translocation path. The sulfamoyl group of Indapamide is crucial for its activity and forms hydrogen bonds with specific residues within the NCC binding pocket.[2] Mutagenesis studies have confirmed the importance of these residues; for instance, mutation of asparagine at position 226 to alanine (B10760859) (N226A) results in a drastic reduction in sensitivity to Indapamide inhibition.[2]

Quantitative Binding Affinity Data

Precise, recent quantitative in-vitro binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) for Indapamide to NCC are not extensively reported in recent literature. Functional assays are more commonly used to characterize the inhibitory effect.

| Ligand | Target | Preparation | Method | Affinity Metric | Value | Reference |

| [3H]Indapamide | Putative Carbonic Anhydrase/NCC | Pig renal cortex membranes | Radioligand Binding | Kd | 35 ± 13 nM | [4] |

Note: The interpretation of this early study should be approached with caution given the recent structural evidence of direct NCC binding.

Functional inhibition is often characterized by IC50 values from cell-based assays. While direct IC50 values for Indapamide on NCC are not consistently reported in the abstracts of recent key publications, the methodologies to determine such values are well-established.

Potential Secondary Target: Voltage-Gated Calcium Channels

Several studies have investigated the vasodilatory effects of Indapamide, which may contribute to its antihypertensive action, suggesting a mechanism independent of its diuretic effect. This has led to the exploration of voltage-gated calcium channels as potential secondary targets.

In-Vitro Evidence and Quantitative Data

The evidence for a direct, high-affinity interaction with calcium channels is conflicting and suggests that any inhibitory effect likely occurs at concentrations significantly higher than those required for NCC inhibition.

One study using whole-cell patch-clamp techniques on canine atrial myocytes found that Indapamide inhibited Na+ and transient outward K+ currents in a concentration-dependent manner, but did not alter L-type Ca2+ currents (ICa).[5] However, the same study reported EC50 values for the inhibition of other currents that were in the micromolar range.[5] Another study indicated that Indapamide at a high concentration (300 µM) could depress inward calcium currents in smooth muscle cells.[6] A review also suggests that Indapamide may inhibit pressor stimuli in vitro through a reduction of calcium flux in vascular smooth muscle.[7]

| Drug | Target Ion Current | Cell Type | Method | Affinity Metric | Value (µM) | Reference |

| Indapamide | INa | Canine Atrial Myocytes | Patch-Clamp | EC50 | 79 - 129 | [5] |

| Indapamide | Ito | Canine Atrial Myocytes | Patch-Clamp | EC50 | 98 - 174 | [5] |

| Indapamide | IKs | Canine Atrial Myocytes | Patch-Clamp | EC50 | 86 - 148 | [5] |

| Indapamide | Ultrarapid delayed rectifier | Canine Atrial Myocytes | Patch-Clamp | EC50 | 138 ± 7 | [5] |

Note: The lack of effect on L-type Ca2+ currents in this study suggests that the vasodilatory mechanism of Indapamide may not be mediated by direct blockade of these specific channels, or that the effect is observed in different cell types or under different experimental conditions.

Experimental Protocols

Radioligand Binding Assay for NCC

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of unlabeled Indapamide for the Na+/Cl- cotransporter.

Protocol Steps:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human Na+/Cl- cotransporter.

-

Harvest cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable buffer for storage at -80°C. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand that binds to NCC (e.g., [3H]-metolazone).

-

Add a range of concentrations of unlabeled Indapamide.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Indapamide concentration to generate a competition curve.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of Indapamide that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Chloride Influx Assay

This functional assay measures the activity of NCC and its inhibition by Indapamide.

Protocol Steps:

-

Cell Culture and Plating:

-

Use a stable HEK293 cell line that co-expresses human NCC and a chloride-sensitive yellow fluorescent protein (YFP).

-

Plate the cells in a 96-well plate and allow them to adhere and grow.

-

-

Compound Incubation:

-

Wash the cells with a chloride-free buffer.

-

Pre-incubate the cells with various concentrations of Indapamide or a vehicle control for a defined period.

-

-

Chloride Influx Measurement:

-

Initiate chloride influx by adding a buffer containing a known concentration of chloride.

-

Immediately begin monitoring the YFP fluorescence using a plate reader. The influx of chloride will quench the YFP fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each concentration of Indapamide.

-

Plot the rate of quenching as a function of the Indapamide concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for the inhibition of NCC-mediated chloride influx.

-

Signaling Pathways

Inhibition of NCC in the Distal Convoluted Tubule

The primary signaling event is the direct physical obstruction of the NCC transporter by Indapamide, leading to a cascade of physiological effects.

Potential Vasodilatory Pathway via Calcium Channel Modulation

While the precise mechanism is not fully elucidated and the effect is observed at higher concentrations, a potential pathway involves the modulation of calcium influx in vascular smooth muscle cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the diuretic agent indapamide on Na+, transient outward, and delayed rectifier currents in canine atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Indapamide: A Technical Overview

Note: This document details the discovery and development of Indapamide (B195227) . Initial searches for "Diapamide" consistently resolved to "Indapamide," suggesting that "this compound" may be a less common name or a misspelling. This report is therefore based on the extensive available information for Indapamide.

Introduction

Indapamide is a thiazide-like diuretic and antihypertensive agent that has been a cornerstone in the management of hypertension and edema for several decades.[1][2] Its unique pharmacological profile, which includes both diuretic and direct vascular effects, distinguishes it from traditional thiazide diuretics.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying Indapamide, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

Indapamide was synthesized by Servier Laboratories in 1969.[5] It emerged from a research program aimed at developing a sulfonamide derivative that could dissociate the antihypertensive effects from the diuretic actions, with the goal of creating a drug with a more favorable side-effect profile compared to existing thiazide diuretics.[5]

Chemically, Indapamide is 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide.[3] It is structurally distinct from thiazide diuretics as it does not possess the benzothiadiazine heterocyclic ring system, although it retains a crucial sulfonamide moiety.[5]

Synthesis Pathway

The synthesis of Indapamide can be achieved through several routes. A common method involves the following key steps:

-

Nitrosation of 2-methylindoline: This step forms 2-methyl-1-nitrosoindoline.

-

Reduction: The nitroso intermediate is then reduced, typically using a reducing agent like lithium aluminum hydride, to yield 1-amino-2-methylindoline.

-

Acylation: Finally, the 1-amino-2-methylindoline is acylated with 4-chloro-3-sulfamoylbenzoyl chloride to produce Indapamide.[6]

Another described method involves the reaction of N-amido-2-methyl indoline (B122111) hydrochloride with 4-chloro-3-sulphonylamino-benzoic acid in the presence of a dewatering condensing agent.[2]

Mechanism of Action

Indapamide exerts its antihypertensive effects through a dual mechanism of action:

-

Diuretic Effect: Similar to thiazide diuretics, Indapamide inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[5][7] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume.[7]

-

Direct Vascular Effects: Indapamide has a direct vasodilatory effect on vascular smooth muscle.[3][7] This is thought to be mediated by a decrease in the inward calcium current and a reduction in the transmembrane influx of calcium.[4] This leads to relaxation of the blood vessels and a decrease in peripheral resistance.[4]

Signaling Pathway Diagram

Caption: Dual mechanism of action of Indapamide.

Preclinical Development

Extensive preclinical studies in various animal models were conducted to evaluate the efficacy, safety, and pharmacokinetic profile of Indapamide.

Pharmacodynamics

In animal studies, intravenous Indapamide was shown to have no effect on glomerular filtration rate or renal blood flow. In vitro studies demonstrated its ability to decrease the inward calcium current and the transmembrane influx of calcium in vascular smooth muscle. Studies in spontaneously hypertensive rats (SHR) showed that Indapamide could prevent the increase in blood pressure.

Pharmacokinetics

Indapamide is well-absorbed and extensively metabolized in animals. A key finding from preclinical studies was that biliary excretion is the predominant route of elimination in animals. Importantly, repeat administration to dogs with both kidneys removed did not result in the accumulation of the parent drug or its metabolites, indicating a good safety profile in the context of renal impairment.

| Parameter | Animal Model | Observation | Reference |

| Absorption | Animals | Well absorbed | |

| Metabolism | Animals | Extensively metabolized | |

| Elimination | Animals | Predominantly biliary excretion | |

| Renal Impairment | Anephric dogs | No accumulation of drug or metabolites |

Clinical Development

Following promising preclinical data, Indapamide entered clinical trials to assess its efficacy and safety in humans for the treatment of hypertension.

Pharmacokinetics in Humans

| Parameter | Value | Reference |

| Bioavailability | 93% | |

| Time to Peak Plasma Concentration | 2 hours | |

| Protein Binding | 71-79% | |

| Half-life | 14-25 hours | |

| Metabolism | Liver | |

| Excretion | 70% in urine (as metabolites), 23% in feces |

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Indapamide in lowering blood pressure in patients with essential hypertension.

A cooperative, double-blind, 40-week study compared the antihypertensive response of Indapamide (2.5 mg and 5 mg daily) with hydrochlorothiazide (B1673439) (50 mg daily) in patients with mild to moderate hypertension.

| Treatment Group | Mean Pretreatment Diastolic BP (mmHg) | Mean Reduction in Diastolic BP at 40 weeks (mmHg) | Percentage of Patients with Satisfactory BP Reduction | Reference |

| Indapamide 2.5 mg/day | 101 | 15 | 75% | |

| Indapamide 5 mg/day | 101 | 16 | 88% | |

| Hydrochlorothiazide 50 mg/day | 101 | 15 | Not Reported |

Long-term studies of up to 36 months have shown that Indapamide is safe and effective for the sustained control of mild to moderate hypertension.

Key Clinical Trials

Several large-scale clinical trials have further solidified the role of Indapamide in cardiovascular medicine. The HYVET (Hypertension in the Very Elderly Trial) study, for instance, demonstrated the benefits of treating hypertension with Indapamide (with or without perindopril) in patients aged 80 years and older.

Experimental Workflow for a Typical Hypertension Clinical Trial

Caption: A generalized workflow for a randomized controlled clinical trial of an antihypertensive agent.

Post-Marketing Development and Sustained-Release Formulations

Following its initial approval, a sustained-release (SR) formulation of Indapamide was developed. This formulation, containing a hydrophilic matrix, provides a smoother pharmacokinetic profile, avoiding unnecessary plasma peak concentrations that may be associated with side effects.[3] The SR formulation has been shown to have the same antihypertensive efficacy with an improved acceptability profile.[3]

Conclusion

Indapamide represents a significant advancement in the treatment of hypertension. Its discovery and development journey, from its rational design to extensive preclinical and clinical evaluation, has established it as a safe and effective antihypertensive agent with a unique dual mechanism of action. The development of a sustained-release formulation has further enhanced its clinical utility. Ongoing research continues to explore its full therapeutic potential in various patient populations.

References

- 1. Indapamide - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Indapamide Tablets USP Rx only [dailymed.nlm.nih.gov]

- 4. poison.org [poison.org]

- 5. Comparison of indapamide with thiazide diuretics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indapamide vs. Thiazide Diuretics: Side Effects, Dosage, Drug Interactions [medicinenet.com]

- 7. reference.medscape.com [reference.medscape.com]

The Impact of Diapamide on Ion Channels in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diapamide, the active form of which is indapamide (B195227), is a thiazide-like diuretic and antihypertensive agent.[1][2] Its therapeutic effects are attributed not only to its diuretic properties but also to its direct actions on the vasculature.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates ion channel function in vascular smooth muscle cells (VSMCs), a key factor in its vasodilatory and antihypertensive effects.

Core Mechanism of Action: Modulation of Ion Channels

This compound's primary influence on vascular tone is mediated through its interaction with ion channels in VSMCs, leading to a reduction in intracellular calcium concentration ([Ca²⁺]i) and subsequent vasodilation.[1][5] The primary ion channels affected are voltage-gated L-type calcium channels and, to a lesser extent, potassium channels.

Inhibition of L-type Calcium Channels

The most significant and well-documented effect of indapamide on VSMCs is the inhibition of voltage-gated L-type calcium channels.[6] This inhibition is dose-dependent and is considered a primary contributor to its vasodilatory properties.[3][6] By blocking these channels, indapamide reduces the influx of extracellular Ca²⁺ into the VSMC, a critical step in the initiation and maintenance of vascular tone.

Studies have shown that at therapeutic concentrations, indapamide's effect on these channels may be modest, but at higher concentrations, the inhibition becomes more pronounced.[6] This suggests that the calcium channel blocking activity of indapamide may be more relevant in specific physiological or pathological conditions.

Effects on Potassium Channels

Indapamide has also been observed to decrease outward potassium currents in VSMCs. However, evidence suggests that this effect is largely secondary to the reduction in intracellular calcium concentration caused by the blockade of calcium channels.[7] A decrease in intracellular calcium can indirectly reduce the activity of calcium-activated potassium channels, such as the large-conductance calcium-activated potassium (BKCa) channels, which play a crucial role in regulating membrane potential and vascular tone. There is limited evidence for a direct, potent inhibitory effect of indapamide on ATP-sensitive potassium (KATP) channels or BKCa channels in vascular smooth muscle.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of indapamide on vascular smooth muscle.

Table 1: Inhibitory Concentrations (IC50) of Indapamide on Contractile Responses in Mesenteric Arteries [8]

| Stimulus | IC50 (M) |

| High K⁺ (Depolarization) | 9.2 ± 3.0 x 10⁻⁶ |

| Agonist-induced | 5.5 ± 4.0 x 10⁻⁸ |

Table 2: Concentration-Dependent Inhibition of Voltage-Gated Ca²⁺ Currents by Indapamide [6]

| Indapamide Concentration | Effect on Voltage-Gated Ca²⁺ Currents |

| 10 µM | No significant modification |

| 100 µM | Significant reduction |

| 1 mM | Blunted currents |

Signaling Pathways

The modulation of ion channels by this compound initiates a signaling cascade that ultimately leads to vasodilation and a reduction in vascular smooth muscle cell proliferation.

Vasodilation Signaling Pathway

The primary signaling pathway leading to vasodilation involves the direct inhibition of L-type calcium channels.

Caption: this compound-induced vasodilation pathway.

Anti-proliferative Signaling Pathway

Beyond its immediate effects on vascular tone, this compound has been shown to inhibit vascular smooth muscle cell proliferation. This action is linked to the reduction in intracellular calcium and the subsequent modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[9]

Caption: this compound's anti-proliferative signaling.

Experimental Protocols

Detailed, replicable experimental protocols are often specific to the laboratory and the particular study. However, the following provides a general overview of the key methodologies used to investigate the effects of this compound on ion channels in VSMCs.

Cell Preparation

-

Cell Source: Primary cultured vascular smooth muscle cells are typically isolated from the aortas or mesenteric arteries of rats or rabbits.

-

Isolation: The tissue is enzymatically digested, often using a combination of collagenase and elastase, to release individual VSMCs.

-

Culture: Cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

Electrophysiology (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for studying the activity of ion channels.

-

Pipette Solution (Internal): A typical internal solution for recording calcium currents would contain (in mM): CsCl (to block K⁺ currents), EGTA (to chelate Ca²⁺), HEPES (for pH buffering), and Mg-ATP (to provide energy). The exact composition can vary.

-

Bath Solution (External): The external solution usually contains (in mM): NaCl, CsCl, CaCl₂, MgCl₂, HEPES, and glucose. The concentration of CaCl₂ is a critical variable.

-

Voltage-Clamp Protocol: To study voltage-gated calcium channels, the cell membrane is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit channel opening. The resulting inward currents are measured.

Caption: General experimental workflow.

Calcium Influx Assays

-

⁴⁵Ca²⁺ Uptake: This method involves incubating VSMCs with radioactive ⁴⁵Ca²⁺ in the presence and absence of this compound and various stimuli (e.g., high K⁺ to induce depolarization). The amount of radioactivity taken up by the cells is then measured to quantify calcium influx.[8]

Conclusion

This compound exerts a significant influence on the function of ion channels in vascular smooth muscle, with the primary mechanism being the inhibition of voltage-gated L-type calcium channels. This action leads to a reduction in intracellular calcium, resulting in vasodilation and a decrease in blood pressure. Furthermore, by modulating intracellular calcium levels, this compound can influence downstream signaling pathways, such as the MAPK pathway, thereby inhibiting vascular smooth muscle cell proliferation. While the effect on potassium channels appears to be secondary, it may still contribute to the overall vascular effects of the drug. Further research is warranted to fully elucidate the direct interactions of this compound with specific potassium channel subtypes and to further detail the downstream signaling cascades.

References

- 1. Indapamide vs. Thiazide Diuretics: Side Effects, Dosage, Drug Interactions [medicinenet.com]

- 2. Comparison of indapamide with thiazide diuretics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Indapamide? [synapse.patsnap.com]

- 6. Effects of indapamide on Ca2+ entry into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indapamide-induced inhibition of calcium movement in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of indapamide on contractile responses and 45Ca2+ movements in various isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of Diapamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Indapamide, a thiazide-like diuretic widely used in the treatment of hypertension. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and workflow visualizations.

Chemical Structure

IUPAC Name: 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide[1]

Chemical Formula: C₁₆H₁₆ClN₃O₃S[1]

Molecular Weight: 365.83 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Indapamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The following table summarizes the proton NMR chemical shifts (δ) for Indapamide. Data has been compiled from various spectroscopic sources.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 8.5 | m | - |

| NH (amide) | ~10.5 | s (broad) | - |

| NH₂ (sulfonamide) | ~7.5 | s (broad) | - |

| CH (indoline ring) | 4.0 - 4.5 | m | - |

| CH₂ (indoline ring) | 2.5 - 3.5 | m | - |

| CH₃ (indoline ring) | 1.0 - 1.5 | d | ~6-7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Indapamide. The following data represents predicted chemical shifts for a solution-state spectrum in DMSO-d₆ and experimental solid-state NMR data.[2]

| Carbon Assignment | Predicted Chemical Shift (ppm) (DMSO-d₆) | Experimental Solid-State Chemical Shift (ppm) |

| C=O (Carbonyl) | 166.5 | 168.89 |

| C-Cl (Aromatic) | 137.9 | - |

| C-S (Aromatic) | 142.1 | - |

| Aromatic CH | 110.2, 115.4, 119.8, 122.0, 127.3, 128.5 | - |

| Aromatic C-N | 148.2 | - |

| Aromatic C-C | 131.5, 132.7 | - |

| C2 (Indoline CH) | 59.8 | - |

| C3 (Indoline CH₂) | 34.2 | - |

| CH₃ (Methyl) | 18.5 | 16.02 - 17.64 |

Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to crystal packing effects.[2]

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of Indapamide in solution.

Materials:

-

Indapamide sample (5-20 mg)

-

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

Pipettes and vials

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of Indapamide into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Transfer the clear solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal for high resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹³C NMR Example):

-

Experiment: Standard 1D ¹³C with proton decoupling.

-

Pulse Width: Calibrated 30-45° pulse.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024 to 4096, depending on concentration.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm for ¹³C).[2]

-

Pick and list the peaks for analysis.

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Indapamide molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of Indapamide shows characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3310, 3207 | N-H (amide and sulfonamide) | Stretching |

| 1649 | C=O (amide) | Stretching |

| 1597 | C-H (aromatic) | Stretching |

| 1380, 1166 | SO₂ (sulfonamide) | Stretching |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the IR spectrum of a solid sample.

Materials:

-

Indapamide powder

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Instrumentation:

-

FTIR spectrometer with an ATR accessory.

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean and free from any residues.

-

Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of Indapamide powder directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

-

Cleaning:

-

Release the pressure arm and remove the sample powder.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe.

-

FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Indapamide and to study its fragmentation patterns, which can aid in structural confirmation.

Mass Spectrometry Data

Indapamide can be analyzed by mass spectrometry using various ionization techniques, such as Electrospray Ionization (ESI).

Molecular Ion:

-

Positive Mode [M+H]⁺: m/z 366.1

-

Negative Mode [M-H]⁻: m/z 364.05[3]

Key Fragment Ions (Negative ESI Mode): [3]

-

m/z 232.98: Formed from the deprotonated molecule.

-

m/z 188.97: Loss of the amide group from m/z 232.98.

-

m/z 153.00: Loss of the sulfonamide group from m/z 232.98.

-

m/z 132.08: Formed after the loss of 4-chloro-3-sulfamoylbenzamide from the deprotonated molecule.

Experimental Protocol for Mass Spectrometry

This protocol provides a general guideline for the analysis of Indapamide using LC-MS.

Materials:

-

Indapamide sample

-

LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Volumetric flasks and pipettes

-

LC vials

Instrumentation:

-

Liquid Chromatography (LC) system

-

Mass Spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Indapamide in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).

-

The final solvent should be compatible with the mobile phase.

-

Transfer the final solution to an LC vial.

-

-

LC-MS Analysis:

-

LC Separation:

-

Use a suitable C18 column.

-

Employ a mobile phase gradient of water and acetonitrile (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization).

-

-

MS Detection:

-

Operate the ESI source in either positive or negative ion mode.

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

-

Mass Spectrometry Experimental Workflow

References

The Analytical Profile of Indapamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indapamide (B195227) is a thiazide-like diuretic and antihypertensive agent widely used in the treatment of hypertension and edema. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions, is paramount for the development of robust analytical methods, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability profile of Indapamide, presenting collated data in a structured format, detailing relevant experimental protocols, and visualizing key analytical workflows.

Chemical and Physical Properties

Indapamide (IUPAC name: 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide) is a white to off-white crystalline powder.[1] Its structure, featuring both a polar sulfamoyl chlorobenzamide group and a lipid-soluble methylindoline moiety, dictates its solubility characteristics.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [3] |

| Molecular Weight | 365.83 g/mol | [3][4] |

| pKa | 8.3 - 8.8 | [5][6][7] |

| Melting Point | 160-162 °C | [7] |

Solubility Profile

Indapamide is characterized by its limited aqueous solubility and good solubility in various organic solvents. This property is crucial for selecting appropriate solvent systems for analytical testing, formulation, and purification processes like recrystallization.[6]

Quantitative Solubility Data

The following table summarizes the solubility of Indapamide in common laboratory solvents.

| Solvent | Solubility Description | Quantitative Data (if available) | Reference |

| Water | Practically Insoluble / Minimal | 34.2 mg/L; 75 mg/L | [1][6][7][8][9] |

| Methanol (B129727) | Freely Soluble / Soluble | - | [1][4][6] |

| Ethanol | Freely Soluble / Soluble | - | [1][4][6] |

| Acetonitrile | Readily Soluble | - | [6] |

| Ethyl Acetate | Soluble / Readily Soluble | - | [1][6][8] |

| Glacial Acetic Acid | Soluble / Readily Soluble | - | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | - | [6] |

| Chloroform | Very Slightly Soluble / Less Soluble | - | [1][8] |

| Ether | Very Slightly Soluble / Less Soluble | - | [1][8] |

| Benzene | Very Slightly Soluble | - | [1] |

Stability Profile

Indapamide is susceptible to degradation under specific environmental conditions, particularly in solution. Understanding its stability is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.

Summary of Stability Data

| Condition | Stability Behavior | Degradation Products | Reference |

| Light | Unstable in solution when exposed to light. | Not specified in detail. | [8] |

| pH (Aqueous) | Sensitive to strong acidic (e.g., 0.1–1 M HCl) and strong alkaline (e.g., 0.1–1 M NaOH) conditions. Degrades at pH ≥ 7. | Acidic hydrolysis and alkaline degradation products are formed. | [10][11] |

| Oxidation | Sensitive to oxidative conditions (e.g., 1–10% H₂O₂). | Oxidation products are formed. | [10][11] |

| Temperature | Stable under thermal stress (solid state). In solution, storage at low temperatures (4°C) in the dark enhances stability. | No significant degradation under typical thermal stress tests. | [8][11] |

| Humidity | Degrades more when in a mixture with other drugs under high temperature/high humidity. | Not specified in detail. | [10] |

Experimental Protocols

Accurate determination of solubility and stability requires well-defined experimental protocols. The following sections outline methodologies derived from published literature.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of Indapamide powder to a known volume of the desired solvent (e.g., water, methanol, phosphate (B84403) buffer) in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the resulting slurry at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Separation: Filter the suspension through a suitable membrane filter (e.g., 0.45 µm PET) to separate the undissolved solid from the saturated solution.[9]

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of Indapamide using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Figure 1. General workflow for solubility determination via the shake-flask method.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

-

Stock Solution Preparation: Prepare a stock solution of Indapamide in a suitable solvent, such as methanol or a mixture of mobile phase components, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to various stress conditions in separate experiments:

-

Acidic Hydrolysis: Mix with an equal volume of 0.1 M to 1 M HCl and heat (e.g., at 80°C for several hours).[10][11]

-

Alkaline Hydrolysis: Mix with an equal volume of 0.1 M to 1 M NaOH and heat.[10][11]

-

Oxidative Degradation: Mix with a solution of 3% to 10% H₂O₂ and keep at room temperature.[10][11]

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).[11]

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light as per ICH Q1B guidelines.[10]

-

-

Neutralization: After the specified stress period, cool the solutions to room temperature and neutralize the acidic and basic samples.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze by a stability-indicating HPLC method alongside an unstressed control sample to assess the extent of degradation and separate the degradation products from the parent drug.[11]

Figure 2. Logical flow of a forced degradation study for Indapamide.

Representative HPLC Method for Stability Testing

Numerous HPLC methods have been developed for the analysis of Indapamide. A representative stability-indicating method is summarized below.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 20:30:50 v/v/v) with the pH adjusted to 3.5.[11]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.[12]

This method should be capable of separating Indapamide from its known impurities and degradation products.[11]

Conclusion

This guide consolidates critical data on the solubility and stability of Indapamide. It is practically insoluble in water but readily soluble in several organic solvents, including methanol, ethanol, and acetic acid. The molecule is susceptible to degradation by light, strong acids, strong bases, and oxidation. The provided experimental protocols offer a foundation for researchers to conduct their own assessments and develop robust analytical methods for Indapamide in various matrices. A thorough understanding and application of this knowledge are essential for ensuring the quality, safety, and efficacy of Indapamide-containing pharmaceutical products.

References

- 1. scispace.com [scispace.com]

- 2. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indapamide - Wikipedia [en.wikipedia.org]

- 4. Indapamide Powder USP/BP - Pharmaceutical Grade at Best Price, CAS No. 26807-65-8 [jigspharma.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Buy Indapamide hemihydrate | 180004-24-4 | >98% [smolecule.com]

- 7. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. wujns.edpsciences.org [wujns.edpsciences.org]

Diapamide's Potential Off-Target Effects in Cellular Models: A Technical Guide

Executive Summary

Diapamide is a sulfonamide-containing compound with diuretic and antihypertensive properties. While its primary mechanism of action is presumed to be similar to other thiazide-like diuretics, its specific off-target interactions in cellular models are not documented in accessible literature. This document leverages data from its structural analog, Indapamide (B195227), to explore potential off-target effects. The primary off-target activities identified for Indapamide are the inhibition of various carbonic anhydrase isoforms and the modulation of calcium channels. This guide provides a comprehensive overview of these effects, including quantitative data, detailed experimental protocols for their assessment, and visual diagrams of the associated pathways and workflows. Researchers investigating this compound are encouraged to use these methodologies to characterize its selectivity and potential for off-target-driven cellular phenotypes.

Structural Comparison: this compound and Indapamide

This compound (CAS 3688-85-5) and Indapamide (CAS 26807-65-8) share a core 4-chloro-3-sulfamoylbenzamide structure, which is crucial for their diuretic activity.[1][2] The key structural difference lies in the substituent on the benzamide (B126) nitrogen. Indapamide possesses a 2-methylindoline (B143341) group, which contributes to its high lipid solubility, whereas this compound has a simpler N-methyl group.[1][2] This structural similarity, particularly the shared sulfonamide moiety, is the basis for postulating an overlap in their off-target profiles.

Potential Off-Target Profile Based on Indapamide

Carbonic Anhydrase Inhibition

A significant off-target effect of Indapamide is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] This interaction is attributed to the primary sulfamoyl group, a common feature of many diuretics.[3] Inhibition of various CA isozymes can lead to physiological effects independent of the drug's primary diuretic action.[4]

| Isozyme | Inhibition Constant (Kᵢ) (nM) | Reference |

| hCA I | 980 | [3] |

| hCA II | 2520 | [3] |

| hCA VII | 58 | [3] |

| hCA IX | 45 | [3] |

| hCA XII | 39 | [3] |

| hCA XIII | 62 | [3] |

hCA: human Carbonic Anhydrase